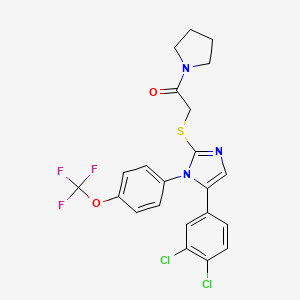
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H18Cl2F3N3O2S and its molecular weight is 516.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thioether linkage and multiple aromatic rings, which are often associated with biological activity against various diseases, including cancer and bacterial infections. This article explores the biological activities attributed to this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H16Cl2F3N3O2S, with a molecular weight of approximately 538.4 g/mol. The structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing imidazole and thioether functionalities exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar compounds displayed IC50 values ranging from 6.2 μM against colon carcinoma (HCT-116) to 27.3 μM against human breast cancer (T47D) cells . The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the anticancer activity by stabilizing reactive intermediates during metabolic processes.
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Analogues of imidazole derivatives have been explored as novel antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of two aryl rings and specific substituents has been linked to enhanced antibacterial efficacy . Preliminary studies indicate that compounds with similar structures can effectively inhibit bacterial growth, making them candidates for further development.
Study 1: Anticancer Evaluation
In a recent study, the compound was tested against several cancer cell lines, revealing that it significantly inhibited the growth of both HCT-116 and T47D cells. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis showing increased Annexin V staining .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of imidazole derivatives similar to our compound. The results showed that these compounds had comparable activity to standard antibiotics like chloramphenicol in inhibiting pathogenic bacteria, suggesting that our compound could be a lead candidate for developing new antibacterial therapies .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F3N3O2S/c23-17-8-3-14(11-18(17)24)19-12-28-21(33-13-20(31)29-9-1-2-10-29)30(19)15-4-6-16(7-5-15)32-22(25,26)27/h3-8,11-12H,1-2,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNDDGUHRFSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














